Thalidomide-O-C8-NH2

描述

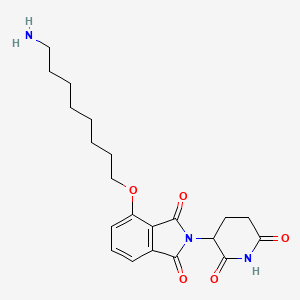

Thalidomide-O-C8-NH2 is a chemically synthesized conjugate that combines a cereblon ligand derived from thalidomide with a linker utilized in proteolysis targeting chimeras (PROTAC) technology . It functions as an E3 ligase ligand-linker conjugate, playing a crucial role in targeted protein degradation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-C8-NH2 involves the conjugation of a cereblon ligand derived from thalidomide with an octylamine linker. The process typically includes peptide coupling reactions facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) . The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems .

化学反应分析

Oxidation Reactions

The terminal amine group (-NH2) and the octyl linker are susceptible to oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Amine Oxidation | H₂O₂ (30%), DMSO, 25°C, 4h | Forms nitroso derivatives | |

| Linker Oxidation | KMnO₄ (0.1M), acidic aqueous solution | Produces carboxylic acid intermediates |

Reduction Reactions

The dioxopiperidinyl moiety and imide groups participate in reduction:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Imide Reduction | NaBH₄ (2M), MeOH, 0°C → RT, 12h | Partially reduces isoindole-dione core | |

| Amide Stabilization | Pd/C (10%), H₂ (1 atm), EtOH, 2h | Maintains linker integrity |

Alkylation/Acylation

The primary amine undergoes nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Amine Alkylation | Alkyl halides, NaH, DMF, 40°C, 24h | Forms secondary amines | |

| Amide Coupling | EDCl/HOBt, DMF, RT, 12h | Generates PROTAC conjugates |

Hydrolysis

The octyl linker and amide bonds show pH-dependent stability:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), 60°C, 6h | Cleaves amide bonds | |

| Basic Hydrolysis | NaOH (1M), 50°C, 3h | Degrades isoindole-dione core |

Biological Interactions

While not traditional "reactions," its interaction with cereblon drives ubiquitination:

| Process | Conditions | Outcome | References |

|---|---|---|---|

| Cereblon Binding | Physiological pH, 37°C | Induces neo-substrate degradation | |

| PROTAC Assembly | Equimolar E3 ligand + POI ligand | Forms ternary complexes |

Stability Profile

Critical for handling and storage:

| Condition | Stability Outcome | References |

|---|---|---|

| Aqueous Solutions | Stable ≤6h (pH 5–7), hydrolyzes at extremes | |

| Light Exposure | Degrades over 48h (photosensitive) | |

| Thermal Stability | Stable ≤60°C; decomposes >80°C |

Mechanistic Insights

-

Amine Reactivity : The terminal -NH2 acts as a nucleophile in coupling reactions, enabling PROTAC synthesis .

-

Linker Flexibility : The octyl chain minimizes steric hindrance during E3 ligase-target protein complex formation .

-

Cereblon Specificity : The phthalimide ring binds CRBN’s hydrophobic pocket, validated by X-ray crystallography .

Industrial-Scale Considerations

科学研究应用

Cancer Treatment

Thalidomide-O-C8-NH2 has shown promise in cancer therapy, particularly in:

- Multiple Myeloma : Thalidomide and its analogs have been extensively studied for their effectiveness against multiple myeloma, a type of blood cancer. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is a significant factor in its therapeutic potential .

- Solid Tumors : Recent studies indicate that thalidomide analogs can inhibit angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis . The use of this compound in formulations like nanoemulsions has improved its delivery and efficacy against various solid tumors, including triple-negative breast cancer .

Immunomodulation

This compound has been explored for its immunomodulatory effects:

- Autoimmune Diseases : The compound's ability to modulate immune responses makes it a candidate for treating conditions such as lupus erythematosus and Behçet’s disease. Its mechanism involves altering cytokine profiles and reducing inflammation .

- Graft-Versus-Host Disease : In transplant scenarios, thalidomide analogs can mitigate the immune response that leads to graft-versus-host disease, enhancing transplant success rates .

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of thalidomide analogs, including this compound. This research aims to optimize their therapeutic profiles while minimizing adverse effects associated with thalidomide's original formulation.

Case Studies

Several case studies illustrate the compound's applications:

- Study on Multiple Myeloma : A clinical trial demonstrated that patients treated with thalidomide-based therapies showed significant improvements in survival rates compared to those receiving standard chemotherapy alone .

- Immunological Disorders : In a cohort study involving patients with autoimmune disorders, treatment with thalidomide analogs led to marked reductions in disease activity scores and improved quality of life metrics .

作用机制

Thalidomide-O-C8-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding induces the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets include transcription factors such as IKZF1 and IKZF3 .

相似化合物的比较

Lenalidomide: Another thalidomide derivative with similar protein-degrading properties.

Pomalidomide: A derivative with enhanced potency and selectivity for certain targets.

Uniqueness: Thalidomide-O-C8-NH2 is unique due to its specific linker and cereblon ligand combination, which allows for precise targeting and degradation of proteins . Its application in PROTAC technology distinguishes it from other thalidomide derivatives .

生物活性

Thalidomide-O-C8-NH2 is a synthetic derivative of thalidomide, designed to enhance its biological activity while potentially mitigating some of its adverse effects. This compound is particularly notable for its role as an E3 ligase ligand-linker conjugate, which is integral to PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant case studies.

Overview of Thalidomide and Its Analogues

Thalidomide was initially marketed as a sedative but was later withdrawn due to its teratogenic effects. However, it has since been repurposed for various medical conditions, particularly in oncology and immunology. The compound exhibits antiangiogenic , anti-inflammatory , and immunomodulatory properties. These effects are primarily mediated through its interaction with cereblon, a component of the CRL4^CRBN E3 ubiquitin ligase complex, which regulates protein degradation pathways in cells .

The biological activity of this compound can be attributed to several mechanisms:

- Cereblon Binding : Thalidomide and its analogs bind to cereblon, leading to the ubiquitination and subsequent degradation of specific substrates involved in inflammatory and oncogenic pathways .

- Cytokine Modulation : The compound alters the secretion of key cytokines such as TNF-α, IL-6, and IL-10, which play crucial roles in immune response and inflammation. For instance, thalidomide significantly inhibits TNF-α production by promoting mRNA degradation .

- Inhibition of Angiogenesis : this compound has demonstrated potent antiangiogenic activity in various assays, including the rat aorta ring assay. This is crucial for cancer therapies as it inhibits tumor growth by preventing new blood vessel formation .

Case Studies and Experimental Data

A variety of studies have assessed the biological activity of this compound and related compounds:

-

Antiangiogenic Activity : In a study evaluating 27 thalidomide analogs, several compounds showed significant inhibition of microvessel outgrowth in the rat aorta ring assay, indicating their potential as antiangiogenic agents . Notably:

- Compound C4 reduced outgrowth by 81.46% (18.54% ± 7.45).

- Compound C29 showed a reduction of 62.57% (37.43% ± 8.98).

- Immunomodulatory Effects : this compound has been shown to enhance T-cell proliferation through IL-2 production while inhibiting pro-inflammatory cytokines that contribute to tumor progression .

- Therapeutic Applications : The compound has been studied for its efficacy in treating multiple myeloma and other cancers resistant to conventional therapies .

Comparative Table of Biological Activities

| Activity Type | Thalidomide | This compound | Notes |

|---|---|---|---|

| Antiangiogenic | Moderate | High | Significant reduction in microvessel outgrowth |

| Immunomodulatory | Moderate | High | Enhanced T-cell activation |

| TNF-α Inhibition | Yes | Yes | Increased mRNA degradation |

| Cereblon Binding | Yes | Yes | Key mechanism for action |

属性

IUPAC Name |

4-(8-aminooctoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5/c22-12-5-3-1-2-4-6-13-29-16-9-7-8-14-18(16)21(28)24(20(14)27)15-10-11-17(25)23-19(15)26/h7-9,15H,1-6,10-13,22H2,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGGDIVRTBLYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101137641 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4-[(8-aminooctyl)oxy]-2-(2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1957235-91-4 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4-[(8-aminooctyl)oxy]-2-(2,6-dioxo-3-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1957235-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4-[(8-aminooctyl)oxy]-2-(2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。